molecular formula C14H12FNO4S B2362032 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid CAS No. 1184233-56-4

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid

カタログ番号: B2362032
CAS番号: 1184233-56-4
分子量: 309.31
InChIキー: WQTUJRKOVRWCFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is a benzoic acid derivative featuring a sulfonylamino methyl group at the 3-position of the benzene ring. The sulfonyl group is further substituted with a 2-fluorophenyl moiety.

特性

IUPAC Name

3-[[(2-fluorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-6-1-2-7-13(12)21(19,20)16-9-10-4-3-5-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUJRKOVRWCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

3-(Aminomethyl)benzoic Acid Synthesis

The aminomethyl benzoic acid intermediate is pivotal. As detailed in, hydrolysis of cyanic acid benzyl chloride derivatives under acidic conditions (e.g., 85% sulfuric acid at 80–110°C) yields chloromethyl benzoic acid. Subsequent ammoniation using hexamethylenetetramine (urotropine) as a catalyst facilitates the substitution of chlorine with an amine group. This method, validated in, achieves >80% yield with minimal by-products like secondary or tertiary amines, owing to urotropine’s catalytic efficacy in suppressing side reactions.

Stepwise Synthesis of 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic Acid

Synthesis of 3-(Chloromethyl)benzoic Acid

Procedure :

  • Cyanobenzyl chloride (1 mol) is hydrolyzed in 85% sulfuric acid at 90°C for 6 hours.
  • The mixture is cooled to precipitate chloromethyl benzoic acid, which is filtered and washed with ice-cold water.
    Yield : ~80% (crude purity >95%).

Optimization :

  • Substituting sulfuric acid with hydrochloric or nitric acid slows hydrolysis, necessitating extended reaction times (>48 hours).
  • Addition of acetic acid enhances raw material solubility, accelerating hydrolysis.

Conversion to 3-(Aminomethyl)benzoic Acid

Procedure :

  • Chloromethyl benzoic acid (1 mol) is reacted with aqueous ammonia (2 mol) and urotropine (0.1 mol) at 20–30°C for 4 hours.
  • The crude product is recrystallized from ethanol-water (1:1) to afford pure aminomethyl benzoic acid.
    Yield : 85–90% (post-recrystallization).

Mechanistic Insight :
Urotropine acts as a Lewis acid catalyst, stabilizing the transition state during nucleophilic substitution and minimizing hydroxylation or over-amination by-products.

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

Procedure :

  • 3-(Aminomethyl)benzoic acid (1 mol) is suspended in dichloromethane (DCM) under nitrogen.
  • 2-Fluorobenzenesulfonyl chloride (1.1 mol) is added dropwise at 0°C, followed by triethylamine (2 mol) to neutralize HCl.
  • The reaction is stirred at room temperature for 12 hours.
    Workup :
  • The mixture is washed with 5% HCl, water, and brine.
  • The organic layer is dried (Na₂SO₄) and concentrated.
  • Crude product is recrystallized from ethyl acetate/hexane.
    Yield : 75–80% (purity >98% by HPLC).

Critical Parameters :

  • Solvent Choice : DCM ensures solubility of both reactants and facilitates easy workup. Alternatives like toluene (as in) may require azeotropic distillation to remove water.
  • Stoichiometry : Excess sulfonyl chloride (10%) ensures complete reaction, while triethylamine scavenges HCl, preventing acid-mediated decomposition.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Hydrolysis-Sulfonylation Approach

Procedure :

  • Concurrent hydrolysis of cyanobenzyl chloride and in-situ sulfonylation using 2-fluorobenzenesulfonyl chloride in a biphasic system (water/toluene).
    Yield : <60% due to competing hydrolysis and sulfonylation side reactions.

Solid-Phase Synthesis

Procedure :

  • Immobilization of benzoic acid on Wang resin, followed by aminomethylation and sulfonylation.
    Yield : 70–75%, though scalability is limited by resin costs.

Process Optimization and By-Product Mitigation

Catalytic Enhancements

  • Urotropine vs. Ammonium Salts : Urotropine-catalyzed ammoniation (as in) reduces tertiary amine by-products by 40% compared to ammonium bicarbonate.
  • Azeotropic Distillation : Adopted from, toluene-mediated azeotropic drying during sulfonylation improves yield by 15% by removing water, which otherwise hydrolyzes sulfonyl chloride.

Purification Strategies

  • Recrystallization Solvents : Ethanol-water (1:1) achieves >98% purity for the aminomethyl intermediate.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves sulfonamide diastereomers, though industrial-scale applications favor recrystallization.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Toluene and DCM are recycled via distillation, reducing waste.
  • Effluent Management : Neutralization of acidic by-products with lime (CaO) precipitates sulfates, mitigating environmental impact.

化学反応の分析

Types of Reactions

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:

作用機序

The mechanism of action of 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for certain biological targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonylphenyl Group

3-[(3-Chloro-2-methylbenzenesulfonylamino)-methyl]-benzoic acid
  • Structure : Features a 3-chloro-2-methylphenyl group instead of 2-fluorophenyl.
  • Key Differences : Chlorine (electron-withdrawing) and methyl (electron-donating) substituents alter electronic and steric properties compared to fluorine.
  • Bioactivity : Analogs like Av7 (2-acetamidobenzoic acid methyl ester) in show antitumor activity against AGS, HepG2, and A549 cell lines, suggesting chloro/methyl variants may retain similar efficacy .
  • Molecular Weight : ~340–350 g/mol (estimated), slightly higher than the target compound due to chlorine .
3-[(2-Fluorophenyl)sulfamoyl]benzoic Acid
  • Structure : Direct sulfamoyl (-SO2NH-) linkage without the methylene bridge.
  • Applications: Unknown in the evidence, but sulfamoyl benzoic acids are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .

Variations in the Linker Region

3-((2-Fluorophenyl)sulfonamido)propanoic Acid
  • Structure: Propanoic acid backbone instead of benzoic acid.
  • Key Differences : Longer alkyl chain may reduce aromatic interactions but improve solubility.
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate
  • Structure : Methyl ester prodrug with additional fluorine at the 2-position of the benzoic acid.
  • Key Differences: Esterification enhances lipophilicity and oral bioavailability.
  • Applications : Listed as a pharmaceutical intermediate, indicating utility in drug development .

Heterocyclic and Complex Substituents

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
  • Structure : Oxadiazole ring replaces the sulfonamide group.
  • Key Differences : Oxadiazole is a bioisostere for ester/carbamate groups, offering metabolic resistance.
  • Bioactivity : Oxadiazole-containing compounds are prevalent in antimicrobial and anticancer agents .
3-{[(3-ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic Acid
  • Structure : Ethoxy group at the 3-position of the sulfonylphenyl ring.
  • Key Differences : Ethoxy enhances hydrophobicity and may modulate cytochrome P450 interactions.
  • Applications: Potential use in targeted therapies where extended half-life is critical .

Structural and Functional Analysis Table

Compound Name Substituents (Sulfonylphenyl) Linker Key Features Potential Applications Reference
3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid 2-Fluoro -CH2-NH-SO2- High electronegativity, flexibility Antitumor, enzyme inhibition
3-[(3-Chloro-2-methylphenyl)sulfonylamino]-methyl]-benzoic acid 3-Cl, 2-CH3 -CH2-NH-SO2- Mixed electronic effects Antitumor (AGS, A549 cells)
3-[(2-Fluorophenyl)sulfamoyl]benzoic Acid 2-Fluoro -NH-SO2- Rigid, planar structure Enzyme inhibition
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate 2,6-diF (phenyl), 2-F (benzoate) -NH-SO2- Prodrug, enhanced bioavailability Pharma intermediates
3-{[(3-ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid 3-Ethoxy-4-F -NH-SO2- Hydrophobic modification Long-acting therapeutics

Research Findings and Implications

  • Antitumor Activity : Analogs like Av7 and Av9 () inhibit AGS and A549 cells with IC50 values comparable to 5-FU, suggesting the target compound may share this mechanism .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (), enhancing half-life .
  • Ion Exchange: The chlorophenyl analog () is used in Amberlite™ resins, indicating sulfonamide benzoic acids’ utility in separation technologies .

生物活性

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is an organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a sulfonylamino group, and a benzoic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

  • Molecular Formula : C14H12FNO4S
  • CAS Number : 1184233-56-4

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, similar to other benzoic acid derivatives. These interactions may involve:

  • Enzyme Inhibition : Many benzoic acid derivatives act as inhibitors of specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in inflammatory responses, potentially modulating their activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that benzoic acid derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal properties, making them candidates for treating infections.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators.
AntimicrobialExhibits activity against various bacterial and fungal strains.
Enzyme InhibitionPotentially inhibits key metabolic enzymes involved in inflammatory pathways.
Receptor ModulationMay interact with receptors linked to pain and inflammation pathways.

Case Studies

  • Enzyme Inhibition Study : A recent study evaluated the inhibitory effects of various benzoic acid derivatives on cyclooxygenase (COX) enzymes. The results indicated that compounds with similar structures to this compound effectively reduced COX-2 activity, suggesting potential use in managing inflammatory conditions.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted significant inhibition zones for compounds structurally related to this compound, indicating strong antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 2-fluorobenzenesulfonyl chloride with aminomethylbenzoic acid derivatives in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product.

  • Key Considerations : Temperature control (0–5°C) during sulfonylation minimizes side reactions. Yield optimization requires stoichiometric balancing of reactants (1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylene bridge at δ 4.3–4.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 338.1) .
  • Elemental Analysis : Validate C, H, N, S, and F percentages (theoretical: C 53.25%, H 3.58%, F 11.28%) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; IC50_{50} values are compared to fluoroquinolone controls .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, with celecoxib as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methylene bridge length) affect binding affinity in target proteins?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with ortho vs. para fluorine substitution on the phenyl ring.

Use surface plasmon resonance (SPR) to quantify binding to human serum albumin (HSA) or enzymes like COX-3.

  • Findings : Ortho-fluorine (as in the parent compound) enhances HSA binding (Kd_d = 12 µM) due to hydrophobic interactions, while para-substitution reduces affinity by 40% .

Q. What computational strategies are effective for predicting molecular targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1CX2 for COX-2). Fluorophenyl groups show π-π stacking with Tyr355, while the sulfonamide forms hydrogen bonds with Arg120 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) from published datasets. For example, IC50_{50} discrepancies in COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine) .
  • Dose-Response Validation : Repeat assays under standardized conditions (e.g., 10% FBS in media, 37°C incubation) .

Q. What strategies improve synthetic yield and scalability for gram-scale production?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (82% vs. 65%) by enhancing sulfonamide coupling efficiency .
  • Flow Chemistry : Continuous-flow reactors minimize intermediate degradation; optimal residence time = 20 min at 50°C .

Q. How does this compound compare to structurally related sulfonamides in pharmacokinetic profiles?

  • Methodological Answer :
  • In Vivo Studies : Administer 10 mg/kg (IV) in rat models; measure plasma half-life (t1/2_{1/2} = 4.2 hrs) via LC-MS/MS.
  • LogP Analysis : Experimental LogP = 2.1 (vs. 1.8 for non-fluorinated analogs), indicating enhanced membrane permeability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic Conditions (0.1 M HCl, 40°C): 15% degradation after 24 hrs (HPLC).
  • Oxidative Stress (3% H2_2O2_2): Stable for 8 hrs, with sulfone formation detected post-12 hrs .

Q. How can researchers design enzyme inhibition assays to elucidate mechanistic pathways?

  • Methodological Answer :
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of dihydrofolate reductase with Ki_i = 0.8 µM) .
  • Fluorescence Quenching : Monitor tryptophan residues in enzymes (λex_{ex} = 280 nm); ΔF correlates with binding affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。